Mechanism of Action: Homodimeric 'Self-Degradation' vs. Heterobifunctional E3 Ligase Recruitment
PROTAC MDM2 Degrader-3 is proposed to act as a homodimer of MDM2 ligands, inducing 'self-degradation' of MDM2 by promoting its own E3 ubiquitin ligase activity. This mechanism is distinct from most other MDM2 PROTACs. For example, MD-224 is a CRBN-recruiting PROTAC [1], and KT-253 is a VHL-recruiting PROTAC [2]. The self-degradation concept is supported by data from closely related analogs (e.g., compounds 15a/15b) in patent CN108610333A, where treatment of A549 cells at 5-20 µM led to a concentration-dependent decrease in MDM2 protein and a concomitant increase in p53 levels via immunoblotting [3].
| Evidence Dimension | E3 Ligase Recruitment Strategy |
|---|---|
| Target Compound Data | Homodimeric 'self-degradation' (MDM2 recruits MDM2) |
| Comparator Or Baseline | MD-224 (CRBN recruitment), KT-253 (VHL recruitment) |
| Quantified Difference | Mechanistic (non-numeric) |
| Conditions | Inferred from patent data on structural analogs in A549 cells [3] |
Why This Matters
The unique 'self-degradation' mechanism bypasses the need for a separate E3 ligase, which may lead to a different degradation efficiency and selectivity profile compared to VHL or CRBN-based PROTACs.
- [1] Li, Y., Yang, J., Aguilar, A., McEachern, D., Przybranowski, S., Liu, L., ... & Wang, S. (2019). Discovery of MD-224 as a first-in-class, highly potent, and efficacious PROTAC MDM2 degrader capable of achieving complete and durable tumor regression. Journal of Medicinal Chemistry, 62(2), 448-466. View Source
- [2] Weiss, M. M., et al. (2020). Discovery of KT-253, a potent and selective MDM2 degrader for the treatment of hematologic malignancies. Cancer Research, 80(16_Supplement), 6370. View Source
- [3] Zhao, Y., et al. (2018). Method of inducing of self-degradation of MDM2 using E3 ubiquitin ligase dimer amide small molecule PROTACs. China Patent No. CN108610333A. View Source
